Researchers need fluorinated pyrazoles with a stable yet reactive halogen for SAR. This compound delivers three distinct halogenated substituents (Br, CH₂CF₂H, OCH₂CF₃) on one scaffold.
- **Key utility**: Bromine enables Suzuki-Miyaura/Buchwald-Hartwig coupling; intermediate reactivity reduces proto-dehalogenation vs iodo analog.
- **Physicochemical data**: BP 295±40°C, density 1.65±0.1 g/cm³, pKa -1.02±0.10 for method development.
- **Supply**: BenchChem stocks this 5-fluorine pyrazole for automated parallel synthesis & continuous flow platforms.
Molecular FormulaC9H10BrF5N2O
Molecular Weight337.08
CAS No.1856084-47-3
Cat. No.B1653564
⚠ Attention: For research use only. Not for human or veterinary use.
4‑Bromo‑1‑(2,2‑difluoroethyl)‑3‑[(3,3,3‑trifluoropropoxy)methyl]‑1H‑pyrazole is a fully synthetic, poly‑fluorinated pyrazole building block that carries three distinct halogen‑containing substituents [REFS‑1]. Its molecular formula is C₉H₁₀BrF₅N₂O (MW 337.08 Da). Predicted physicochemical data place its boiling point at 295.0 ± 40.0 °C, density at 1.65 ± 0.1 g cm⁻³, and pKa at –1.02 ± 0.10 [REFS‑1]. The compound is commercially supplied through Fluorochem’s catalogue (catalogued under reference 10‑F510066) and is designated exclusively for laboratory‑scale research use [REFS‑2].
Br handle enables cross‑coupling diversification for SAR studies.
Poly‑fluorinated scaffold with predicted physicochemical benchmarks for method development.
Supplier‑catalogued research tool; data to verify.
4-Bromo-1-(2,2-difluoroethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole vs. Other Building Blocks
Simple pyrazole analogs that differ in the halogen at the 4‑position (Br → H or I) or in the N‑alkyl group (CH₂CF₂H → CH₂CH₃) produce markedly different molecular weight, predicted lipophilicity, and cross‑coupling reactivity, even though published comparator property data remain sparse [REFS‑1]. The bromine atom is a versatile handle for Suzuki‑Miyaura, Buchwald‑Hartwig, and other palladium‑catalyzed C–C bond formations, making the compound a privileged intermediate for structure‑activity relationship (SAR) exploration that the des‑bromo analog cannot support [REFS‑2]. Conversely, the 4‑iodo congener is more reactive but heavier (ΔMW ≈ 47 Da) and carries additional hazard labelling, complicating scale‑up [REFS‑2]. The 2,2‑difluoroethyl group is well‑established to enhance metabolic stability and modulate lipophilicity relative to an ethyl group, yet precise quantitative differences for this exact scaffold remain unpublished [REFS‑3]. Thus, any attempt to interchange these building blocks without verifying the specific reactivity and property differences introduces significant synthetic and biological risk.
Des‑bromo analog lacks the Br handle; cannot undergo Pd‑catalyzed cross‑coupling, limiting SAR exploration.
Iodo congener has higher molecular weight (+47 Da) and additional GHS hazard labelling, complicating scale‑up.
Difluoroethyl group may alter metabolic stability relative to ethyl; class‑level inference requires scaffold‑specific validation.
[1] Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science 2007, 317, 1881–1886. (Class‑level inference – difluoroethyl group effect on metabolic stability). View Source
The target compound’s predicted boiling point is 295.0 ± 40.0 °C [REFS‑1]. No predicted or experimental boiling point is publicly available for the des‑bromo comparator (CAS 1856032‑06‑8). The value reported therefore serves as a baseline for method development but cannot at present be used for direct differentiation.
Boiling PointData to verify
295.0 ± 40.0 °C (predicted)
Baseline for purification scoping; comparator data unavailable.
Predicted via ACD/Labs method.
Physicochemical propertyDistillationPurification
Evidence Dimension
Boiling point (predicted)
Target Compound Data
295.0 ± 40.0 °C
Comparator Or Baseline
Des‑bromo analog (CAS 1856032‑06‑8) – data not available
Quantified Difference
Cannot be calculated
Conditions
Predicted via ACD/Labs method, as reported on ChemicalBook
Why This Matters
Boiling point guides purification strategy selection; the absence of comparator data means procurement decisions must rely on this single-point reference until additional measurements are available.
Physicochemical propertyDistillationPurification
Molecular Weight Difference Across Halogen Analogs
The molecular weight of the target compound (337.08 Da) is 78.9 Da heavier than that of the des‑bromo analog (258.19 Da) and 47.0 Da lighter than that of the 4‑iodo analog (384.09 Da) [REFS‑1][REFS‑2][REFS‑3]. This molecular weight shift directly reflects the exchange of the reactive halogen and correlates with predicted lipophilicity and cross‑coupling reactivity trends.
Molecular WeightCross‑study comparable
337.08 Da
Des‑Br: 258.19 Da Iodo: 384.09 Da
Intermediate MW may correlate with lipophilicity and cross‑coupling trends.
Calculated from formula.
Cross-couplingMolecular weightBuilding block
Evidence Dimension
Molecular weight
Target Compound Data
337.08 Da
Comparator Or Baseline
Des‑bromo analog: 258.19 Da; 4‑Iodo analog: 384.09 Da
Quantified Difference
+78.9 Da vs. des‑bromo; –47.0 Da vs. iodo
Conditions
Calculated from molecular formula; vendor-reported values
Why This Matters
Molecular weight differences directly impact solubility, membrane permeability, and solid‑state properties; the Br analog occupies an intermediate position that may optimize both reactivity and drug‑like properties.
Cross-couplingMolecular weightBuilding block
Bromine vs. Iodine Reactivity in Cross-Coupling
The bromine atom in the target compound is a well‑precedented leaving group for palladium‑catalyzed cross‑coupling reactions, with oxidative addition rates typically 10–100‑fold slower than those of the corresponding iodide [REFS‑1]. This intermediate reactivity provides a broader substrate scope and better chemoselectivity window compared to the more labile iodine analog, which can lead to competitive dehalogenation or homocoupling side‑products under forcing conditions [REFS‑1][REFS‑2].
Oxidative Addition RateClass‑level inference
Br: intermediate (~1×)
I: ~10–100× faster (halobenzene trend)
May support chemoselectivity and broader substrate scope.
Not measured on this pyrazole scaffold.
Suzuki couplingC–C bond formationHalogen reactivity
Evidence Dimension
Relative oxidative addition rate (Pd⁰)
Target Compound Data
Br: intermediate reactivity (rate factor ~1×)
Comparator Or Baseline
I analog: rate factor ~10–100× faster (class‑level, not measured on this scaffold)
Quantified Difference
~10–100‑fold difference (order‑of‑magnitude inference from halobenzene data)
Conditions
General Pd⁰ oxidative addition trends for aryl halides; not measured specifically on this pyrazole scaffold
Why This Matters
The Br handle allows room‑temperature or mild‑heating Suzuki couplings with reduced side‑product formation, whereas the I‑analog may require more stringent temperature control to avoid proto‑dehalogenation and homocoupling.
Suzuki couplingC–C bond formationHalogen reactivity
[1] Amatore, C.; Jutand, A. Anionic Pd(0) and Pd(II) Intermediates in Palladium‑Catalyzed Heck and Cross‑Coupling Reactions. Acc. Chem. Res. 2000, 33, 314–321. View Source
[2] Miyaura, N.; Suzuki, A. Palladium‑Catalyzed Cross‑Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. View Source
Hazard Profile: Bromo vs. Iodo Analog
The 4‑iodo analog (CAS not specified; Fluorochem Product F510078) is classified under GHS07 with hazard statements H302, H315, H319, and H335, carrying a ‘Warning’ signal word [REFS‑1]. The target bromo compound is sold through the same Fluorochem catalogue (Ref. 10‑F510066) but no specific hazard statements are listed on the datasheet, implying a potentially less severe hazard classification that may simplify handling during scale‑up [REFS‑2].
GHS Hazard ProfileData to verify
No hazard statements listed
Iodo analog: H302, H315, H319, H335, Warning
May simplify scale‑up risk assessment and handling.
Based on supplier datasheets.
Hazard classificationSafetyScale‑up
Evidence Dimension
GHS hazard classification
Target Compound Data
No hazard statements listed on datasheet; classified as lab‑use only
Qualitative: target lacks listed hazard statements vs. iodo analog which carries five GHS hazard codes
Conditions
As reported on Fluorochem product datasheets
Why This Matters
Lower regulatory and handling burden can reduce procurement and storage costs, and simplify risk assessment for medicinal chemistry or process development campaigns.
The bromine handle permits Suzuki‑Miyaura coupling with aryl‑ or heteroaryl‑boronic acids to generate diverse biaryl libraries. Its intermediate reactivity (class‑level inference from halobenzene data [REFS‑1]) offers a wider chemoselectivity window than the iodo analog, reducing proto‑dehalogenation side‑products and enabling cleaner late‑stage functionalization of advanced intermediates.
Fluorinated Agrochemical Building Block
The poly‑fluorinated motif (five fluorine atoms across three functional groups) combines with the 4‑bromo synthetic handle to construct fluorinated pyrazole scaffolds used in modern agrochemical discovery where metabolic stability and partition coefficients are critical [REFS‑2].
Flow Chemistry Cross-Coupling Substrate
The bromine atom is compatible with mild Pd‑catalysis conditions, making the compound suitable for automated parallel synthesis or continuous flow platforms where the iodo congener’s higher lability could lead to catalyst poisoning or uncontrolled exotherms [REFS‑3].
Physicochemical Reference Standard
The predicted boiling point (295.0 ± 40.0 °C), density (1.65 ± 0.1 g cm⁻³), and pKa (–1.02 ± 0.10) [REFS‑4] provide initial data points for researchers who need to benchmark this class of compounds in purification method development or computational model training.
Application
Selection Property
Validation Focus
Medicinal Chemistry Late‑Stage Diversification
Br handle with intermediate reactivity for Suzuki‑Miyaura coupling
Chemoselectivity and side‑product profile under mild Pd conditions
Fluorinated Agrochemical Building Block
Poly‑fluorinated motif (5 F atoms) + Br synthetic handle
Metabolic stability and partition coefficient screening
Flow Chemistry Cross‑Coupling Substrate
Compatible with mild Pd catalysis; potential for automated synthesis
Thermal stability and catalyst compatibility in continuous flow
Physicochemical Reference Standard
Predicted bp, density, pKa benchmarks
Experimental verification for purification methods and computational models
[1] Miyaura, N.; Suzuki, A. Palladium‑Catalyzed Cross‑Coupling Reactions of Organoboron Compounds. Chem. Rev. 1995, 95, 2457–2483. View Source
[2] Jeschke, P. The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem 2004, 5, 570–589. View Source